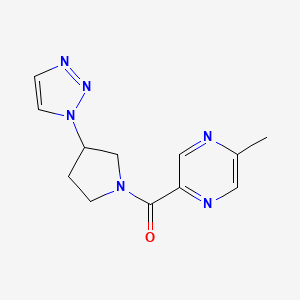
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-méthylpyrazin-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C12H14N6O and its molecular weight is 258.285. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des exemples notables incluent le médicament anticonvulsif Rufinamide, l'antibiotique céphalosporine à large spectre Cefatrizine, et le médicament anticancéreux Carboxyamidotriazole .
Découverte de médicaments
Imagerie fluorescente et science des matériaux
Activité Biologique
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a synthetic derivative featuring a triazole and pyrrolidine moiety, which are known for their diverse biological activities. This article explores its biological properties, including anticancer activity, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure
The molecular formula of this compound is C12H14N4O with a molecular weight of 230.27 g/mol. The presence of the triazole ring is significant as it enhances the pharmacological profile of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Compounds with triazole moieties often exhibit low IC50 values, indicating high potency. For example, a related triazole compound demonstrated an IC50 of 0.43 µM against HCT116 colon cancer cells, significantly outperforming other known agents .
- Mechanism of Action : The mechanism behind the anticancer activity involves the induction of apoptosis and inhibition of cell migration. Triazole derivatives have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis |
| MDA-MB-231 | 2.70 | Inhibits proliferation |
| A549 | 7.72 | Induces morphological changes |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Various studies suggest that compounds containing triazole rings can exhibit moderate antifungal and antibacterial activities:
- Fungal Inhibition : Some derivatives have shown effectiveness against fungal strains, although specific data on this compound is limited.
- Bacterial Resistance : The incorporation of triazole into drug design has been linked to overcoming bacterial resistance mechanisms, providing a pathway for developing new antibiotics.
Study 1: Triazole Derivatives in Cancer Therapy
A comprehensive study evaluated several triazole-containing compounds for their anticancer properties. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The study particularly noted the effectiveness of compounds that share structural similarities with our target compound .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of triazole derivatives against various pathogens. The findings revealed that certain structural modifications could enhance activity against resistant strains of bacteria and fungi, suggesting a promising avenue for future research in infectious disease treatment .
Propriétés
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O/c1-9-6-14-11(7-13-9)12(19)17-4-2-10(8-17)18-5-3-15-16-18/h3,5-7,10H,2,4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODWPQRMSUMKTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














